4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone, commonly known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It was first synthesized in the early 1980s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
DNQX acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This leads to a decrease in synaptic transmission and a reduction in neuronal activity.
Biochemical and physiological effects:
DNQX has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of glutamate receptors in synaptic plasticity, long-term potentiation, and learning and memory. It has also been shown to have neuroprotective effects in various models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNQX in lab experiments is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows for precise manipulation of neuronal activity and synaptic transmission. However, one limitation is that DNQX is not specific to the AMPA subtype and can also block kainate receptors at higher concentrations.
Orientations Futures
There are several future directions for research involving DNQX. One area of interest is the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Another area is the development of more specific and potent antagonists for the different subtypes of glutamate receptors. Additionally, the use of DNQX in combination with other drugs or therapies may provide new insights into the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
DNQX can be synthesized using a multi-step process starting from 2,4-dimethoxynitrobenzene. The synthesis involves several reactions including nitration, reduction, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
DNQX has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions including learning and memory, synaptic plasticity, and neurodegeneration.
Propriétés
IUPAC Name |
4-[(2,4-dimorpholin-4-yl-3,5-dinitrophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O7/c30-20-15-27(18-4-2-1-3-17(18)24-20)14-16-13-19(28(31)32)22(26-7-11-36-12-8-26)23(29(33)34)21(16)25-5-9-35-10-6-25/h1-4,13H,5-12,14-15H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPYZUFDMZAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2CN3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.